molecular formula C22H19BrN2O3S B2477942 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide CAS No. 1005301-59-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide

Cat. No.: B2477942
CAS No.: 1005301-59-6
M. Wt: 471.37
InChI Key: ROVMFOSZZNCZKU-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-12-11-16-7-5-13-25(21(16)15-19)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVMFOSZZNCZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide typically involves a multi-step process. One common method includes the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent like dichloromethane . The resulting intermediate is then reacted with 3-bromobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce benzenesulfonyl tetrahydroquinoline and 3-bromobenzoic acid .

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide stands out due to its unique combination of a benzenesulfonyl group and a bromobenzamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H24BrN2O2SC_{24}H_{24}BrN_{2}O_{2}S with a molecular weight of 484.42 g/mol. The compound features a tetrahydroquinoline core linked to a benzenesulfonyl group and a bromobenzamide moiety, which contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, sulfonamide derivatives have shown efficacy in reducing carrageenan-induced edema in rat models. The inhibition rates observed were approximately 94.69% at 1 hour post-administration for some derivatives . This suggests that the compound may inhibit pro-inflammatory mediators.

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. The minimum inhibitory concentrations (MIC) for related compounds have been reported as follows:

Pathogen MIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45
B. subtilis6.63
C. albicans6.63
A. niger6.28

These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

3. Antioxidant Activity

The antioxidant capacity of similar sulfonamide compounds has also been investigated. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro . This activity is crucial for preventing cellular damage associated with various diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The benzenesulfonyl group can interact with enzymes involved in inflammatory pathways or microbial metabolism.
  • DNA Intercalation : The tetrahydroquinoline moiety may intercalate with DNA, affecting replication and transcription processes in pathogens.
  • Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, the compound may mitigate oxidative stress and inflammation.

Case Study 1: Anti-inflammatory Efficacy

In a study examining the anti-inflammatory effects of various sulfonamides, compounds structurally related to this compound were tested for their ability to inhibit paw edema in rats induced by carrageenan. Results showed significant reductions in edema at multiple time points post-treatment .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of sulfonamide derivatives revealed that certain compounds had potent activity against E. coli and S. aureus, with MIC values comparable to established antibiotics . This highlights the potential of this compound as a candidate for developing new antimicrobial agents.

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